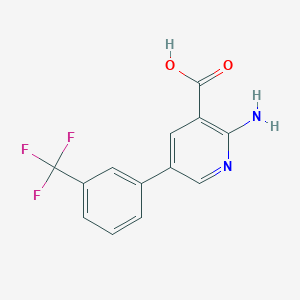

2-Amino-5-(3-(trifluoromethyl)phenyl)nicotinic acid

Description

Properties

IUPAC Name |

2-amino-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3N2O2/c14-13(15,16)9-3-1-2-7(4-9)8-5-10(12(19)20)11(17)18-6-8/h1-6H,(H2,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHTLAAVPQNOGRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(N=C2)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20687973 | |

| Record name | 2-Amino-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20687973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261478-05-0 | |

| Record name | 2-Amino-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20687973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of 2-Aminonicotinic Acid

The synthesis begins with 2-aminonicotinic acid, where the amino group at position 2 and carboxylic acid at position 3 direct electrophilic substitution. Bromination at position 5 is achieved using N-bromosuccinimide (NBS) under controlled conditions:

Conditions :

-

Temperature : -5°C to 0°C to minimize side reactions.

-

Stoichiometry : 1.1–1.3 equivalents of NBS relative to 2-aminonicotinic acid.

Outcome :

Protection-Deprotection Strategies

To enhance regioselectivity, temporary protection of the amino group (e.g., as an acetyl or tert-butoxycarbonyl derivative) may be employed. Deprotection post-bromination restores the free amino group without affecting the bromine substituent.

Palladium-Catalyzed Suzuki-Miyaura Coupling

Coupling with 3-(Trifluoromethyl)Phenylboronic Acid

The 5-bromo intermediate undergoes cross-coupling with 3-(trifluoromethyl)phenylboronic acid under palladium catalysis:

Conditions :

Reaction Equation :

Outcome :

Oxidation and Final Functionalization

Carboxylic Acid Formation

If the coupling step employs a methyl ester (to protect the carboxylic acid during reaction conditions), hydrolysis under acidic or basic conditions yields the free acid:

Conditions :

Alternative Routes and Comparative Analysis

Hantzsch Pyridine Synthesis

A four-component Hantzsch reaction could theoretically assemble the pyridine ring with pre-installed substituents. However, this method faces challenges in regioselectivity and functional group tolerance, making it less viable for large-scale production.

Direct Trifluoromethylation

While the first patent describes trifluoromethylation via CF₃BF₃K coupling, this approach is unsuitable for introducing a 3-(trifluoromethyl)phenyl group. Instead, the Suzuki-Miyaura method remains the gold standard for aryl group incorporation.

Optimization Challenges and Solutions

Solvent Selection

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-(3-(trifluoromethyl)phenyl)nicotinic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemical Research Applications

Synthesis Building Block

This compound serves as a key building block in the synthesis of fluorinated organic molecules. The trifluoromethyl group enhances the compound's reactivity and stability, making it valuable for creating more complex chemical structures.

Reactions and Mechanisms

The compound can undergo various chemical reactions:

- Oxidation : The amino group can be oxidized to form nitro derivatives.

- Reduction : The carboxylic acid group can be reduced to an alcohol.

- Substitution : The trifluoromethyl group can participate in nucleophilic substitution reactions.

| Reaction Type | Common Reagents | Products Formed |

|---|---|---|

| Oxidation | KMnO4, H2O2 | Nitro derivatives |

| Reduction | LiAlH4, NaBH4 | Alcohol derivatives |

| Substitution | Amines, thiols | Substituted derivatives |

Biological Applications

Biochemical Probes

Due to its unique structural features, 2-Amino-5-(3-(trifluoromethyl)phenyl)nicotinic acid is investigated as a biochemical probe. It interacts with specific molecular targets, potentially modulating enzyme or receptor activity.

Therapeutic Potential

Research indicates potential therapeutic properties, including:

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various models.

- Anticancer Activity : Studies suggest it may inhibit tumor growth by targeting angiogenesis pathways.

Medicinal Applications

VEGF-Receptor Inhibition

The compound has been explored for its ability to inhibit vascular endothelial growth factor (VEGF) receptor activity. This inhibition is crucial in treating diseases associated with deregulated angiogenesis, such as:

- Diabetic retinopathy

- Age-related macular degeneration

- Various cancers (solid and liquid tumors)

Case studies have demonstrated its efficacy in animal models, showcasing significant reductions in tumor growth when treated with this compound.

Industrial Applications

Advanced Materials Development

In industrial settings, this compound is utilized in developing advanced materials and agrochemicals. Its unique properties allow for enhanced performance in applications such as:

- Pesticides: Effective against key weed species.

- Specialty chemicals: Used in the synthesis of high-performance polymers.

Mechanism of Action

The mechanism of action of 2-Amino-5-(3-(trifluoromethyl)phenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. This interaction can modulate various biological processes, including enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their differences:

Physical and Chemical Properties

- Lipophilicity: The trifluoromethyl group in the target compound enhances lipophilicity compared to fluorophenyl analogs (e.g., 2-Amino-5-(3-fluorophenyl)nicotinic acid), which may improve membrane permeability in biological systems .

- Melting Points: Propionic acid derivatives (e.g., 3-Amino-3-(4-fluorophenyl)propionic acid) exhibit higher melting points (224–228°C) than pyridine-based compounds, likely due to stronger intermolecular hydrogen bonding .

- Synthetic Accessibility : Introducing the trifluoromethyl group requires specialized reagents (e.g., CF₃Cu or CF₃I), making the target compound more synthetically challenging than fluorine-substituted analogs .

Electronic Effects

The -CF₃ group is a stronger electron-withdrawing group than -F, which polarizes the phenyl ring and alters the electron density of the pyridine backbone. This could enhance binding to targets like enzymes or receptors compared to fluorophenyl analogs .

Biological Activity

2-Amino-5-(3-(trifluoromethyl)phenyl)nicotinic acid, with the CAS number 1261478-05-0, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structure features a trifluoromethyl group, which enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). Studies indicate that this compound exhibits high affinity for the α4β2-nAChR subtype while showing lower affinity for other subtypes such as α3β4 and α7. This selectivity may be beneficial in developing therapeutics aimed at modulating cholinergic signaling pathways linked to various neurological conditions .

Pharmacological Properties

- Nicotinic Receptor Antagonism : The compound acts as an antagonist at nAChRs, which has implications for pain management and addiction therapies. It has been shown to block nicotine-induced antinociception in animal models, suggesting potential use in treating nicotine dependence .

- Inhibition of Cholinesterases : Although not primarily designed as a cholinesterase inhibitor, derivatives of nicotinic acids have demonstrated varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical for regulating neurotransmitter levels in the synaptic cleft .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their implications:

- Study on nAChR Selectivity : A study reported that compounds structurally similar to this compound showed significant antagonistic effects on nAChRs, particularly α4β2, with implications for treating conditions like chronic pain and addiction .

- In Vivo Efficacy : In animal models, certain analogs demonstrated effective antagonism of nicotine's effects on pain perception, indicating their potential utility in pharmacotherapy for smokers seeking to quit .

Data Table of Biological Activities

| Compound | Target Receptor | Affinity (Ki) | Effect |

|---|---|---|---|

| This compound | α4β2-nAChR | High | Antagonist |

| Analog 1 (e.g., 5g) | α4β2-nAChR | Higher | Selective antagonist |

| Analog 2 (e.g., 5a) | α3β4-nAChR | Lower | Moderate antagonist |

| Rivastigmine | AChE | IC50 = 501 µM | Inhibitor |

Q & A

Basic Research Questions

Q. What synthetic routes are available for 2-Amino-5-(3-(trifluoromethyl)phenyl)nicotinic acid, and how can purity be validated?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions or nucleophilic substitution, leveraging trifluoromethylphenyl intermediates. Purity validation requires a combination of High-Performance Liquid Chromatography (HPLC) (>95% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR) to confirm structural integrity. X-ray crystallography may resolve ambiguities in stereochemistry .

Q. Which solvents are optimal for solubility and stability during experimental handling?

- Methodological Answer : Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are effective due to their ability to dissolve aromatic carboxylic acids. Stability tests under varying pH (4–9) and temperatures (4°C–25°C) should precede long-term storage. Avoid aqueous buffers with high ionic strength to prevent precipitation .

Q. How can researchers confirm the presence of the trifluoromethyl group spectroscopically?

- Methodological Answer : Fourier-Transform Infrared Spectroscopy (FT-IR) between 1100–1250 cm detects C-F stretching vibrations. F NMR is critical for quantifying trifluoromethyl environments (δ ≈ -60 to -70 ppm). Mass spectrometry (HRMS) should align with the molecular ion peak at m/z 206.12 (CHFNO) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence electronic properties and reactivity in catalysis?

- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances electrophilic aromatic substitution reactivity. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map charge distribution and frontier molecular orbitals. Comparative studies with non-fluorinated analogs via cyclic voltammetry reveal redox potential shifts of ~0.3–0.5 V .

Q. What strategies resolve contradictions in reported melting points or spectral data?

- Methodological Answer : Discrepancies often arise from polymorphic forms or residual solvents. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) distinguish polymorphs. Recrystallization in ethanol/water mixtures (7:3 v/v) ensures a single crystalline phase. Cross-validate spectral data with CAS registry standards .

Q. How can this compound be integrated into metal-organic frameworks (MOFs) for material science applications?

- Methodological Answer : The pyridine and carboxylic acid moieties act as bifunctional ligands. Solvothermal synthesis (e.g., 120°C in DMF) with Zn(II) or Cu(II) salts produces MOFs with pore sizes >5 Å. Brunauer-Emmett-Teller (BET) analysis quantifies surface area, while PXRD confirms crystallinity. Reference analogous MOFs using 5-(3',5'-dicarboxylphenyl)nicotinic acid as a template .

Q. What in vitro assays are suitable for evaluating biological activity against enzyme targets?

- Methodological Answer : Fluorescence-based assays (e.g., tryptophan quenching) screen for kinase or protease inhibition. IC values should be cross-checked with ATP-competitive controls. For cellular studies, use HEK293 or HeLa cells with LC determination via MTT assays. Include fluorinated β-amino acid analogs as positive controls .

Q. What computational approaches predict binding affinity to protein targets?

- Methodological Answer : Molecular docking (AutoDock Vina) with homology-modeled protein structures identifies binding pockets. Molecular Dynamics (MD) simulations (100 ns, AMBER force field) assess stability of ligand-protein complexes. Free-energy perturbation (FEP) calculations quantify contributions of the trifluoromethyl group to binding ΔG .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.